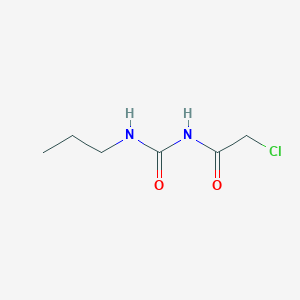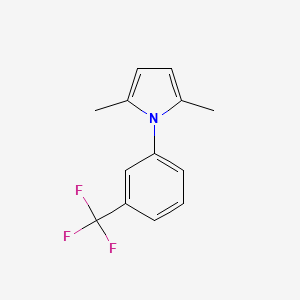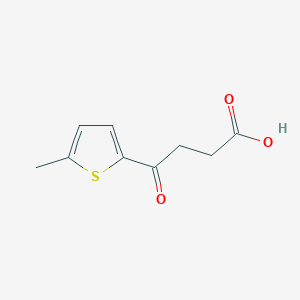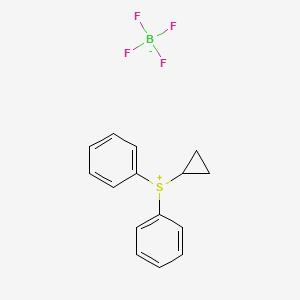
5-甲氧基-1H-吲哚-2-羧酸甲酯
描述
Methyl 5-methoxy-1H-indole-2-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals.
科学研究应用
Methyl 5-methoxy-1H-indole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the synthesis of pharmaceuticals and other biologically active compounds.
作用机制
- The primary target of Methyl 5-methoxy-1H-indole-2-carboxylate is not explicitly mentioned in the available literature. However, indole derivatives, including this compound, have been found to interact with various receptors due to their aromatic nature and π-electron delocalization .
- However, indole derivatives in general have shown diverse biological activities, including antiviral, anti-inflammatory, and antioxidant effects .
Target of Action
Biochemical Pathways
Result of Action
生化分析
Biochemical Properties
Methyl 5-methoxy-1H-indole-2-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives, including Methyl 5-methoxy-1H-indole-2-carboxylate, have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the suppression of cancer cell growth and induce apoptosis. Additionally, Methyl 5-methoxy-1H-indole-2-carboxylate can bind to specific receptors on cell membranes, modulating signal transduction pathways and altering cellular responses .
Cellular Effects
Methyl 5-methoxy-1H-indole-2-carboxylate exerts significant effects on various types of cells and cellular processes. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis by modulating key signaling pathways . The compound can also influence gene expression, leading to the upregulation or downregulation of specific genes involved in cell cycle regulation, apoptosis, and cellular metabolism . Furthermore, Methyl 5-methoxy-1H-indole-2-carboxylate has been reported to affect cellular metabolism by altering the activity of metabolic enzymes and influencing the production of reactive oxygen species .
Molecular Mechanism
The molecular mechanism of action of Methyl 5-methoxy-1H-indole-2-carboxylate involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity and function . For example, Methyl 5-methoxy-1H-indole-2-carboxylate has been shown to inhibit the activity of certain kinases involved in cell signaling pathways, thereby modulating downstream cellular responses . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 5-methoxy-1H-indole-2-carboxylate can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Methyl 5-methoxy-1H-indole-2-carboxylate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of Methyl 5-methoxy-1H-indole-2-carboxylate can vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as inhibiting tumor growth and reducing inflammation . At high doses, Methyl 5-methoxy-1H-indole-2-carboxylate can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
Methyl 5-methoxy-1H-indole-2-carboxylate is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be further conjugated and excreted . Additionally, Methyl 5-methoxy-1H-indole-2-carboxylate can influence metabolic flux by modulating the activity of key metabolic enzymes, such as those involved in glycolysis and oxidative phosphorylation . These interactions can lead to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
The transport and distribution of Methyl 5-methoxy-1H-indole-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Once inside the cell, Methyl 5-methoxy-1H-indole-2-carboxylate can interact with binding proteins that facilitate its localization and accumulation in specific organelles . These interactions can influence the compound’s biological activity and overall cellular effects .
Subcellular Localization
Methyl 5-methoxy-1H-indole-2-carboxylate exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, Methyl 5-methoxy-1H-indole-2-carboxylate has been observed to localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis . Additionally, the compound can accumulate in the nucleus, where it can interact with transcription factors and modulate gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methoxy-1H-indole-2-carboxylate typically involves the Fischer indole synthesis method. This method includes the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions often involve refluxing in methanol with methanesulfonic acid as the catalyst .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis routes. One common method includes the intermediate formation of 5-methoxy-2-methyl-1H-indole, followed by further reactions to introduce the carboxylate group .
化学反应分析
Types of Reactions
Methyl 5-methoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated indole derivatives.
相似化合物的比较
Similar Compounds
5-Methoxyindole: Shares the methoxy group but lacks the carboxylate group.
Methyl indole-5-carboxylate: Similar structure but without the methoxy group.
属性
IUPAC Name |
methyl 5-methoxy-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-8-3-4-9-7(5-8)6-10(12-9)11(13)15-2/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXJVMUTSUYQBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70987314 | |
| Record name | Methyl 5-methoxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70987314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67929-86-6 | |
| Record name | 1H-Indole-2-carboxylic acid, 5-methoxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67929-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-methoxy-1H-indole-2-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067929866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 5-methoxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70987314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-methoxy-1H-indole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.628 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of Methyl 5-methoxy-1H-indole-2-carboxylate and what spectroscopic techniques were used to characterize it?
A1: Methyl 5-methoxy-1H-indole-2-carboxylate is an organic compound with the molecular formula C11H11NO3 [, ]. The structure of this compound has been confirmed through single-crystal X-ray diffraction, which revealed it crystallizes in the monoclinic system with the space group P21/n []. Furthermore, a comprehensive spectroscopic analysis involving FT-IR, FT-Raman, UV, 1H NMR, and 13C NMR has been performed to characterize the compound []. This multi-faceted approach provides valuable insights into the compound's structure and properties.
Q2: Why is Methyl 5-methoxy-1H-indole-2-carboxylate considered a potential precursor to biologically active molecules? Have any computational studies been performed to support this?
A2: The indole ring system, present in Methyl 5-methoxy-1H-indole-2-carboxylate, is a common motif found in numerous naturally occurring and synthetic compounds exhibiting a wide array of biological activities []. This makes Methyl 5-methoxy-1H-indole-2-carboxylate a promising starting point for synthesizing novel compounds with potentially enhanced or tailored biological properties. While the provided abstracts do not detail specific computational studies on this compound, they suggest that such studies have been performed []. Computational chemistry techniques like molecular docking, QSAR modeling, and molecular dynamics simulations could be employed to predict the interactions of this compound and its derivatives with biological targets, providing valuable insights into their potential as drug candidates.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl]acetic acid](/img/structure/B1361993.png)




![2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide](/img/structure/B1362021.png)
![N-[2-(4-methoxyphenoxy)ethyl]-N-methylamine](/img/structure/B1362033.png)
![5-Phenyl-7-(trifluoromethyl)[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B1362036.png)





